molecular formula C18H18N2O8S B2537395 Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate CAS No. 860785-56-4

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate

Cat. No.: B2537395
CAS No.: 860785-56-4
M. Wt: 422.41
InChI Key: PFGIZXIQFYFDJU-UHFFFAOYSA-N
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Description

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is a complex organic compound with a unique structure that includes a sulfonyl group, a nitro group, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps. One common method starts with the nitration of an aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the malonate ester is introduced through a condensation reaction with dimethyl malonate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{4-[(anilino)sulfonyl]-2-nitrophenyl}malonate
  • Dimethyl 2-{4-[(ethylsulfonyl)-2-nitrophenyl}malonate

Uniqueness

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is unique due to the presence of the methylanilino group, which can influence its reactivity and interactions compared to similar compounds. This structural variation can lead to differences in its chemical behavior and applications.

Properties

IUPAC Name

dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGIZXIQFYFDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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